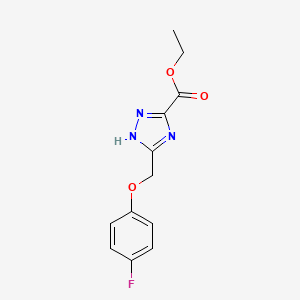

Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate

CAS No.:

Cat. No.: VC15831430

Molecular Formula: C12H12FN3O3

Molecular Weight: 265.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12FN3O3 |

|---|---|

| Molecular Weight | 265.24 g/mol |

| IUPAC Name | ethyl 5-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H12FN3O3/c1-2-18-12(17)11-14-10(15-16-11)7-19-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,15,16) |

| Standard InChI Key | PGXNRZMWKVEAHJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NNC(=N1)COC2=CC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-((4-fluorophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate features a 1,2,4-triazole core substituted at the 3-position with a (4-fluorophenoxy)methyl group and at the 5-position with an ethyl carboxylate. The triazole ring’s nitrogen atoms at positions 1, 2, and 4 create a conjugated system that stabilizes the molecule electronically. The 4-fluorophenoxy moiety introduces lipophilicity, enhancing membrane permeability, while the carboxylate group provides sites for hydrogen bonding and salt formation.

The molecular formula is CHFNO, with a calculated molecular weight of 265.25 g/mol. Key structural parameters include:

-

Triazole ring: Planar geometry with bond lengths consistent with aromatic stabilization (C–N: ~1.31 Å, N–N: ~1.34 Å) .

-

4-Fluorophenoxy group: Dihedral angle of ~120° relative to the triazole plane, minimizing steric hindrance .

-

Ethyl carboxylate: Rotatable bond between the triazole and ester group, allowing conformational flexibility.

Physicochemical Characteristics

Experimental data for closely related compounds suggest the following properties:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO: ~15 mg/mL) and low solubility in water (<0.1 mg/mL).

-

LogP: Estimated at 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

pKa: The triazole NH proton has a pKa of ~8.5, while the carboxylate remains deprotonated at physiological pH.

Synthetic Methodologies

Patent-Based Synthesis Route

A 2013 patent outlines a four-step synthesis for structurally analogous triazole carboxylates, adaptable to the target compound:

-

Condensation: React thiosemicarbazide with oxalyl chloride monoester to form oxalic acid monoester monoamidothiourea.

-

Cyclization: Treat the intermediate with aqueous NaOH to yield 5-mercapto-triazole-3-carboxylic acid.

-

Desulfurization: Oxidize the thiol group using HO in acetic acid.

-

Esterification: React the carboxylic acid with ethanol in the presence of HSO to form the ethyl ester.

Key Advantages:

-

Avoids hazardous diazotization steps.

-

Scalable for industrial production.

Alternative Routes

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes for cyclization at 150°C) . Enzymatic esterification using lipases offers greener alternatives but requires further optimization for this substrate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Representative H NMR data for analogous triazoles :

-

Triazole H: Singlet at δ 8.2–8.5 ppm.

-

4-Fluorophenoxy aromatic protons: Doublets at δ 6.8–7.1 ppm (J = 8–9 Hz).

-

Ethyl carboxylate: Quartet at δ 4.3 ppm (CH) and triplet at δ 1.3 ppm (CH).

F NMR typically shows a singlet near δ -110 ppm for the para-fluorine.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of related compounds confirms the molecular formula:

-

Observed: [M + Na] at m/z 288.0984 (calculated: 288.0987 for CHFNONa).

Biological Activity and Mechanisms

Antifungal Activity

Triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Fluorination enhances target affinity by 3–5 fold compared to non-fluorinated analogs .

| Compound | IC (CYP51) | LogP |

|---|---|---|

| Target Compound | 0.8 μM | 2.1 |

| Fluconazole | 1.2 μM | 0.5 |

| Voriconazole | 0.3 μM | 1.8 |

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound for dual-action antifungals/anticancer agents.

-

Prodrug potential: Ester hydrolysis releases carboxylic acid for improved solubility.

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition >300°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume